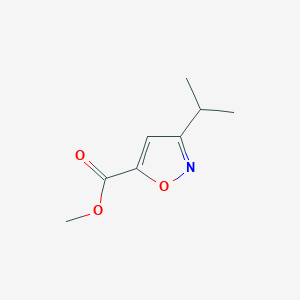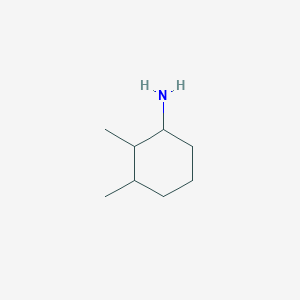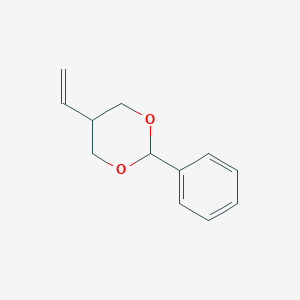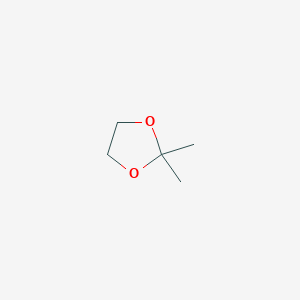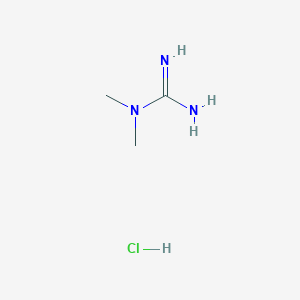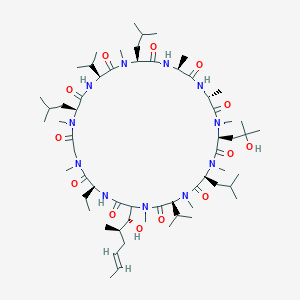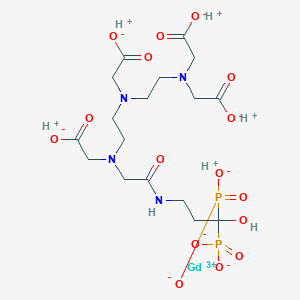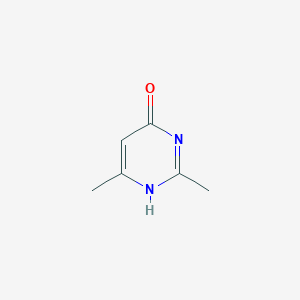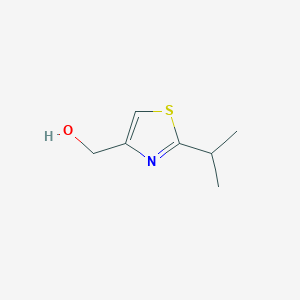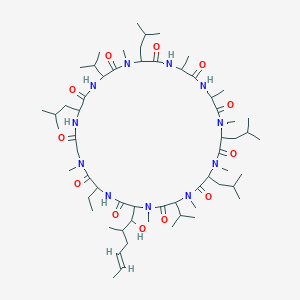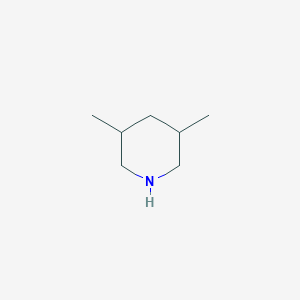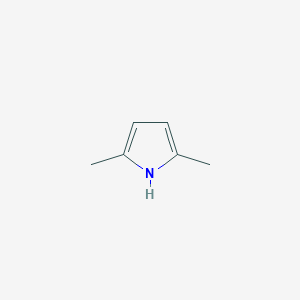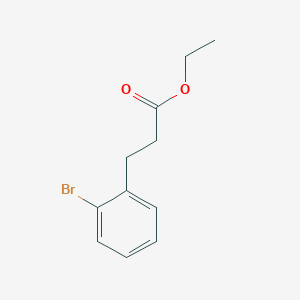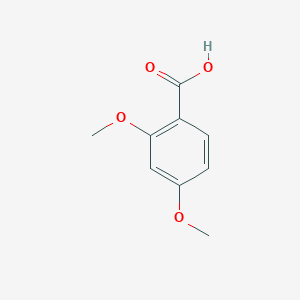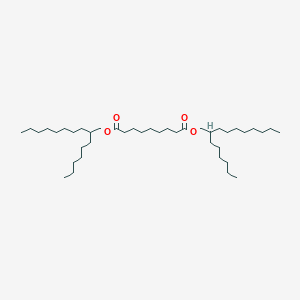
Bis(2-hexyldecyl) nonanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) nonanedioate, also known as DINCH, is a plasticizer that is widely used in various applications, including food packaging, medical devices, and toys. It is a non-toxic, eco-friendly, and sustainable alternative to traditional plasticizers such as phthalates.
Mecanismo De Acción
Bis(2-hexyldecyl) nonanedioate acts as a plasticizer by reducing the glass transition temperature of polymers, making them more flexible and easier to process. It does not migrate from the polymer matrix, ensuring that it does not contaminate the environment or food products. Bis(2-hexyldecyl) nonanedioate has also been shown to have anti-estrogenic properties, making it a potential candidate for use in medical devices and other applications where hormonal activity is a concern.
Efectos Bioquímicos Y Fisiológicos
Bis(2-hexyldecyl) nonanedioate has been evaluated for its potential toxicity and has been found to be safe for use in various applications. It is not metabolized by the body and is excreted unchanged in the urine. Bis(2-hexyldecyl) nonanedioate has also been shown to have low acute toxicity, making it a suitable replacement for phthalates in medical devices and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-hexyldecyl) nonanedioate has several advantages over traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. However, Bis(2-hexyldecyl) nonanedioate is more expensive than phthalates, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for Bis(2-hexyldecyl) nonanedioate research. One area of research is the development of new synthesis methods that are more sustainable and cost-effective. Another area of research is the evaluation of Bis(2-hexyldecyl) nonanedioate for its potential as a plasticizer in other applications, such as coatings and adhesives. Additionally, further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment.
Conclusion:
In conclusion, Bis(2-hexyldecyl) nonanedioate is a promising alternative to traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. Further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment, as well as to develop new synthesis methods and evaluate its potential in other applications.
Métodos De Síntesis
Bis(2-hexyldecyl) nonanedioate is synthesized through the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) nonanedioate has been extensively studied for its potential as a plasticizer in various applications. It has been shown to have excellent compatibility with PVC and other polymers, making it a suitable replacement for phthalates. Bis(2-hexyldecyl) nonanedioate has also been evaluated for its potential as a food contact material and has been found to be safe for use in food packaging.
Propiedades
Número CAS |
134019-32-2 |
|---|---|
Nombre del producto |
Bis(2-hexyldecyl) nonanedioate |
Fórmula molecular |
C41H80O4 |
Peso molecular |
637.1 g/mol |
Nombre IUPAC |
bis(2-hexyldecyl) nonanedioate |
InChI |
InChI=1S/C41H80O4/c1-5-9-13-17-20-26-32-38(30-24-15-11-7-3)36-44-40(42)34-28-22-19-23-29-35-41(43)45-37-39(31-25-16-12-8-4)33-27-21-18-14-10-6-2/h38-39H,5-37H2,1-4H3 |
Clave InChI |
UJZSAQFQBYHQFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



